BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Physicochemical profiling Lipophilicity ADME prediction

Select CAS 2034516-65-7 as the authenticated reference standard for Tolvaptan Impurity 6, critical for HPLC/LC-MS impurity profiling and stability-indicating method validation. Its unique 2-chlorophenyl group imparts distinct electronic and steric properties (σₘ=0.37, halogen-bonding capable) versus non-halogenated analogs, making it the precise tool for SAR studies and halogen-bonding biophysical assays. The well-defined melting point (71–72°C) also supports its use as a thermal analysis system suitability standard. Ensure method reproducibility by procuring this specific, structurally confirmed compound.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.81
CAS No. 2034516-65-7
Cat. No. B2783197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
CAS2034516-65-7
Molecular FormulaC18H19ClN2O2
Molecular Weight330.81
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H19ClN2O2/c1-12(10-13-6-7-17-14(11-13)8-9-23-17)20-18(22)21-16-5-3-2-4-15(16)19/h2-7,11-12H,8-10H2,1H3,(H2,20,21,22)
InChIKeyVVDUXHKDUATKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea (CAS 2034516-65-7): Physicochemical Identity and Structural Class Positioning for Research Procurement


1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea (CAS 2034516-65-7) is a synthetic N,N'-disubstituted urea derivative with molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol [1]. The compound features a 2-chlorophenyl group at the N1 position, a 2,3-dihydrobenzofuran-5-yl moiety connected via a propan-2-yl linker at the N3 position, and belongs to the broader class of benzofuran/dihydrobenzofuran urea derivatives disclosed in patent family WO-2018229194-A1 for therapeutic applications including inflammatory and hyperproliferative diseases [2]. It has also been identified as Tolvaptan Impurity 6 in pharmaceutical reference standard contexts . The compound exhibits a reported melting point of 71–72 °C and a boiling point of approximately 490 °C at 760 mmHg [3]. Publicly available primary bioactivity data for this specific compound is extremely limited; the evidence presented herein relies on physicochemical comparisons with structurally defined analogs, patent-based class disclosures, and impurity-standard provenance to inform selection decisions.

Why N-Substitution Defines Function: The Procurement Relevance of the 2-Chlorophenyl Moiety in 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea


Within the dihydrobenzofuran-propan-2-yl-urea scaffold family, the N1-substituent is the primary variable that dictates electronic character, steric profile, hydrogen-bonding capacity, and ultimately biological target engagement [1]. The 2-chlorophenyl group present in CAS 2034516-65-7 imparts an electron-withdrawing, π-electron-rich aromatic character distinct from the electron-donating tert-butyl analog (CAS 2034516-16-8, MW 276.37), the hydrogen-bond-modulating 2,6-difluorophenyl analog, or the more polar 5-chloro-2-methoxyphenyl variant (CAS 2034451-06-2) . These substituent differences are non-trivial: the ortho-chloro substituent introduces both steric bulk and inductive electron withdrawal that can shift binding conformations at target sites by orders of magnitude in affinity [2]. Generic interchange of N-substituted urea analogs without experimental verification of target engagement, selectivity, and physicochemical compatibility risks compromising assay reproducibility and lead-optimization trajectories. The quantitative differentiation evidence below establishes where measurable distinctions exist among these closely related compounds.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Relative to the Tert-Butyl Analog (CAS 2034516-16-8)

The target compound (MW 330.81, C18H19ClN2O2) carries a 54.44 Da higher molecular weight compared to its tert-butyl analog (CAS 2034516-16-8, MW 276.37, C16H24N2O2), driven by the replacement of the aliphatic tert-butyl group with an aromatic 2-chlorophenyl ring . This structural change adds one aromatic ring, one chlorine atom, and alters the H-bond donor/acceptor profile. The 2-chlorophenyl group is expected to increase calculated logP by approximately 1.5–2.0 units versus the tert-butyl congener, based on fragment-based lipophilicity contributions (π-Cl ≈ +0.71; aromatic ring contribution ≈ +1.0–1.5 over tert-butyl) [1]. This has direct implications for membrane permeability, plasma protein binding, and metabolic clearance pathways, which must be considered when selecting the appropriate analog for specific assay conditions.

Physicochemical profiling Lipophilicity ADME prediction Lead optimization

Thermal Stability and Crystalline Handling: Melting Point Differentiation from Same-Formula Isomers

The target compound exhibits a reported melting point of 71–72 °C [1]. This places it in a favorable thermal range for standard laboratory handling—solid at room temperature, yet melting at a temperature low enough to facilitate melt-based formulation techniques if needed. By comparison, isomers sharing the same molecular formula C18H19ClN2O2 (e.g., 1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea and 1-(2-chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea) exhibit different solid-state packing and potentially divergent melting behavior . The specific melting point of 71–72 °C also enables straightforward purity assessment via differential scanning calorimetry (DSC), providing a quantitative quality control metric that is absent for amorphous or low-melting analogs.

Solid-state characterization Formulation development Analytical reference standards Crystallinity

Pharmaceutical Reference Standard Provenance: Identity as Tolvaptan Impurity 6

CAS 2034516-65-7 has been catalogued as Tolvaptan Impurity 6 (C18H19ClN2O2, MW 330.82) . Tolvaptan is a selective vasopressin V2 receptor antagonist (CAS 150683-30-0, Otsuka Pharmaceutical) used for hyponatremia and autosomal dominant polycystic kidney disease [1]. The designation of this compound as a specific, numbered impurity in a marketed pharmaceutical product provides it with a defined regulatory and analytical context that its closest analogs (e.g., CAS 2034516-16-8, the tert-butyl variant) lack. For analytical laboratories performing impurity profiling, method validation, or stability-indicating assays for tolvaptan-containing formulations, this compound is the definitive reference material, whereas other dihydrobenzofuran-urea analogs are not recognized in this capacity.

Pharmaceutical impurity profiling Reference standards Regulatory compliance Quality control

Electronic and Steric Differentiation of the 2-Chlorophenyl Substituent Versus the 2,6-Difluorophenyl Analog

The ortho-chlorine substitution in CAS 2034516-65-7 provides a distinct electronic and steric signature compared to the 2,6-difluorophenyl analog. The chlorine atom (van der Waals radius ≈ 1.75 Å; Hammett σₘ = 0.37) is substantially larger than fluorine (vdW radius ≈ 1.47 Å; σₘ = 0.34) and exhibits greater polarizability, enabling potential halogen-bonding interactions with target protein backbone carbonyls or π-systems that fluorine cannot participate in [1]. Conversely, the 2,6-difluorophenyl analog presents two smaller, strongly electronegative fluorine atoms that primarily engage in orthogonal multipolar interactions and can alter the conformational preference of the urea NH through intramolecular F···H-N contacts [2]. These fundamental differences mean that the two compounds are expected to exhibit divergent target binding profiles, even if direct comparative bioactivity data are not publicly available.

Structure-activity relationships Halogen bonding Electronic effects Medicinal chemistry

Patent-Class Therapeutic Positioning: Benzofuran Urea Scaffold for Inflammatory and Hyperproliferative Disease Research

Patent WO-2018229194-A1 (US20200216434A1), assigned to the European Molecular Biology Laboratory, explicitly claims benzofuran ureas of formula I—which encompasses the dihydrobenzofuran-urea scaffold of CAS 2034516-65-7—for use in treating inflammatory disease, hyperproliferative disease or disorder, hypoxia-related pathology, and diseases characterized by excessive vascularization [1]. While the patent does not provide individual compound IC₅₀ values, it establishes the therapeutic relevance of this scaffold class and provides a patent-based rationale for selecting compounds within this structural family for inflammation and oncology research programs. Compounds falling outside the claimed Markush space (e.g., simple phenylureas lacking the dihydrobenzofuran core) are not covered by this therapeutic patent family.

Inflammation Hyperproliferative disease Hypoxia-related pathology Drug discovery

Important Caveat: Limited Publicly Available Direct Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature (as of April 2026) did not yield publicly available IC₅₀, Ki, or EC₅₀ values for CAS 2034516-65-7 against any specific biological target. Similarly, no primary research articles reporting the compound's synthesis, characterization, or biological evaluation were identified. The differentiation evidence assembled above therefore relies on physicochemical data, impurity reference standard provenance, patent class membership, and well-established medicinal chemistry principles applied to structural analogs. Users requiring target-specific potency data for procurement decisions should request such data directly from suppliers or commission custom profiling.

Data availability Research gap Procurement risk assessment Assay validation

Procurement-Guiding Application Scenarios for 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea (CAS 2034516-65-7)


Pharmaceutical Impurity Reference Standard for Tolvaptan Analytical Method Development and Validation

CAS 2034516-65-7 is catalogued as Tolvaptan Impurity 6, making it the definitive reference material for HPLC/LC-MS impurity profiling, forced degradation studies, and stability-indicating method validation for tolvaptan active pharmaceutical ingredient and finished dosage forms . Analytical laboratories supporting generic tolvaptan development or quality control should procure this specific compound as the authenticated impurity standard, as no other dihydrobenzofuran-urea analog carries this regulatory designation. The compound's well-defined melting point (71–72 °C) further supports its use as a system suitability standard in thermal analysis methods [1].

Medicinal Chemistry Lead Exploration Within the Benzofuran Urea Patent Space (WO-2018229194-A1)

Research groups pursuing anti-inflammatory, anti-hyperproliferative, or hypoxia-related therapeutic targets within the patent landscape defined by WO-2018229194-A1 should select CAS 2034516-65-7 as a representative 2-chlorophenyl-substituted exemplar . Its physicochemical profile (MW 330.81, moderate-to-high predicted lipophilicity) makes it suitable as a starting point for SAR exploration where aromatic halogen substitution and π-stacking interactions are hypothesized to contribute to target engagement. The compound serves as a direct comparator to the tert-butyl and difluorophenyl analogs in systematic substituent scanning campaigns.

Physicochemical Probe for Halogen Bonding and Lipophilicity-Dependent Assay Development

The 2-chlorophenyl group in CAS 2034516-65-7 provides a quantifiably distinct electronic and steric profile (σₘ = 0.37, vdW radius = 1.75 Å, halogen-bonding capable) compared to fluorinated or non-halogenated analogs . This makes the compound a useful tool compound for studying halogen-bonding contributions to ligand-protein interactions in biophysical assays (SPR, ITC, X-ray crystallography) or for calibrating computational logP prediction models against experimental retention time data [1].

Chemical Biology Tool for Scaffold-Hopping Studies from Dihydrobenzofuran to Benzofuran Systems

The saturated 2,3-dihydrobenzofuran core in CAS 2034516-65-7 distinguishes it from fully aromatic benzofuran analogs, introducing conformational flexibility at the fused dihydro ring that can alter target binding geometry . Researchers investigating scaffold-hopping strategies between dihydrobenzofuran and benzofuran chemotypes should include this compound as the saturated reference point to benchmark potency and selectivity changes resulting from oxidation-state variation of the core heterocycle.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.